molecular formula C12H10ClN3O2 B1418411 Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate CAS No. 1133115-56-6

Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate

Cat. No. B1418411
M. Wt: 263.68 g/mol
InChI Key: ZTGNMIAZPDWDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C12H10ClN3O2 . It is used in various scientific research and has been mentioned in several peer-reviewed papers .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate” can be represented by the InChI code: 1S/C12H10ClN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16) . The compound has a molecular weight of 263.68 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate” are not detailed in the available resources, similar compounds have been studied. For example, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with cyanide ion has been investigated .


Physical And Chemical Properties Analysis

“Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate” has a molecular weight of 263.68 g/mol, an XLogP3-AA of 2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 3 .

Scientific Research Applications

Antimicrobial Activity

Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their biological activity. Some compounds in this class have demonstrated moderate activity against Gram-positive, Gram-negative bacteria, and fungi (J.V.Guna & D.M.Purohit, 2012).

Enzyme Inhibition

These compounds have been studied for their effects on enzymes like dihydrofolic reductase and thymidylate synthetase. Variants of these compounds have been found to inhibit these enzymes, influencing processes such as DNA replication and repair, which are critical in cell division (B. R. Baker & J. Jordaan, 1965).

Medicinal and Biological Activities

Various derivatives of methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate have shown significant medicinal and biological activities. They have been identified as potent inhibitors of key enzymes and receptors involved in disease processes, including cancer and neurological disorders (Yang-Heon Song, 2007).

Corrosion Inhibition

Some pyrimidine derivatives, including those similar to methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate, have been studied for their corrosion inhibition properties. They can significantly inhibit the corrosion of metals like iron in acidic environments, making them useful in industrial applications (Khaled Abdelazim, K. F. Khaled, & nashwa abdelshafy, 2021).

Anticancer Properties

Several derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, structurally related to methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate, have shown higher anticancer activity compared to standard drugs in certain cases. These findings highlight their potential as novel anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).

properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-18-11(17)9-6-15-12(14)16-10(9)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGNMIAZPDWDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657239
Record name Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate

CAS RN

1133115-56-6
Record name Methyl 2-amino-4-(4-chlorophenyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133115-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-4-(4-chlorophenyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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